N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.372. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, identified by CAS number 1421516-35-9, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C17H21N3O4 |

| Molecular Weight | 331.4 g/mol |

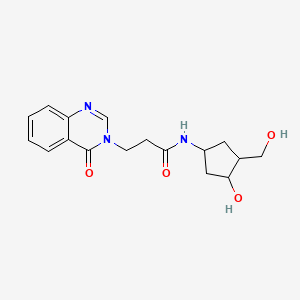

| Structure | Chemical Structure |

This compound is primarily investigated for its role as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular processes such as differentiation and apoptosis in tumor cells. HDAC inhibitors have been shown to induce cell cycle arrest and promote apoptosis in various cancer cell lines, making them valuable in cancer therapy .

Antiproliferative Effects

Research indicates that compounds structurally related to this compound demonstrate significant antiproliferative activity against human tumor cells. This activity is attributed to their ability to inhibit HDACs, leading to the reactivation of silenced genes involved in cell growth regulation .

Case Studies

- In Vitro Studies : In a study evaluating various HDAC inhibitors, compounds similar to this compound were shown to significantly reduce cell viability in human breast cancer cells (MCF-7), with IC50 values indicating potent activity .

- In Vivo Studies : Animal models treated with HDAC inhibitors exhibited reduced tumor growth and improved survival rates. The administration of this compound in murine models demonstrated similar effects, suggesting potential for therapeutic use in oncology .

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to this compound is limited, related compounds have shown favorable absorption and bioavailability profiles. Toxicological assessments indicate that these compounds generally exhibit low toxicity at therapeutic doses, although further studies are required to establish safety profiles for clinical use.

常见问题

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide?

- Methodological Answer : Key parameters include solvent choice (polar aprotic solvents like DMF or DMSO enhance reactivity), temperature control (60–80°C for cyclization steps), and reaction time (monitored via TLC). Purification via column chromatography is recommended to isolate high-purity product. Analytical techniques such as 1H-NMR and 13C-NMR are essential for structural confirmation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy resolves stereochemistry and functional groups, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O) and hydroxyl (OH) stretches. For intermediates, TLC with UV visualization tracks reaction progress .

Q. How can researchers assess the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC over 24–72 hours. Compare peak areas to quantify stability. Evidence suggests quinazolinone derivatives are prone to hydrolysis under strongly acidic/basic conditions .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer : Use cell viability assays (e.g., MTT or ATP-based luminescence) against cancer cell lines (e.g., HeLa, MCF-7). For antimicrobial screening, employ microdilution assays against Gram-positive/negative bacteria. IC50 values should be calculated using nonlinear regression analysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystallographic structures of target proteins (e.g., kinases or DNA topoisomerases). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Quantum mechanical calculations (DFT) predict electronic properties influencing reactivity .

Q. What strategies resolve contradictions in reported biological activity data for quinazolinone derivatives?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobials). Conduct meta-analyses of published IC50 values, accounting for variables like cell line heterogeneity or assay endpoints. Reproduce conflicting studies under controlled conditions to identify confounding factors .

Q. How can X-ray crystallography elucidate the compound’s three-dimensional conformation?

- Methodological Answer : Grow single crystals via vapor diffusion (e.g., using ethanol/water mixtures). Collect diffraction data (synchrotron sources improve resolution). Solve the structure with SHELX and refine using Olex2. Compare bond lengths/angles with DFT-optimized geometries to validate accuracy .

Q. What synthetic routes minimize byproduct formation during cyclopentyl moiety functionalization?

- Methodological Answer : Employ protective groups (e.g., tert-butyldimethylsilyl for hydroxyls) to prevent undesired side reactions. Use Pd-catalyzed cross-coupling for selective C–N bond formation. Monitor intermediates via LC-MS to detect early-stage impurities. Evidence highlights DMSO as a solvent favoring regioselectivity .

Q. How do substituents on the quinazolinone ring influence solubility and bioavailability?

- Methodological Answer : Modify the 4-oxo group with hydrophilic substituents (e.g., -SO3H) to enhance aqueous solubility. LogP calculations (e.g., using MarvinSuite) guide lipophilicity optimization. In vitro permeability assays (Caco-2 cells) predict intestinal absorption. Methyl or methoxy groups often improve membrane penetration .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine RNA-seq profiling to identify differentially expressed genes post-treatment and CRISPR-Cas9 knockout models to confirm target relevance. Use fluorescence polarization assays to measure direct binding to purified proteins. Pharmacodynamic studies in animal models correlate target engagement with efficacy .

属性

IUPAC Name |

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3-(4-oxoquinazolin-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c21-9-11-7-12(8-15(11)22)19-16(23)5-6-20-10-18-14-4-2-1-3-13(14)17(20)24/h1-4,10-12,15,21-22H,5-9H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRAUHWNNZVQCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1CO)O)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。